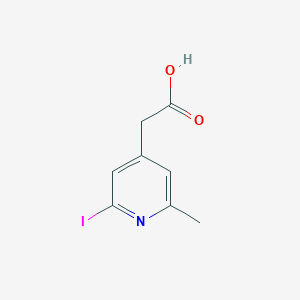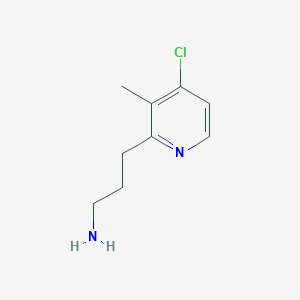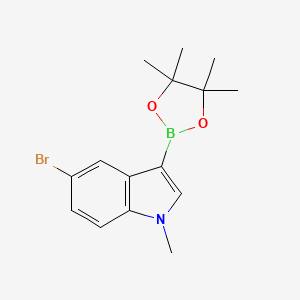
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is a complex organic compound with the molecular formula C11H11BrN2. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both amino and bromo functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves multiple steps, starting from naphthalene derivatives One common method includes the bromination of 1,2,3,4-tetrahydronaphthalene to introduce the bromo group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The amino and bromo groups allow it to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The carbonitrile group can further enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the amino, bromo, or carbonitrile groups.
8-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the bromo and carbonitrile groups.
7-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the amino and carbonitrile groups.
Uniqueness
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is unique due to the presence of all three functional groups (amino, bromo, and carbonitrile) on the naphthalene backbone. This combination of functional groups provides it with distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H11BrN2 |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
8-amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H11BrN2/c12-9-5-4-7-2-1-3-8(6-13)10(7)11(9)14/h4-5,8H,1-3,14H2 |
Clave InChI |
MHIXFMFZQOPZLD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=CC(=C2N)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)








![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)


